molecular formula C8H9FO2S B13525195 2,6-Dimethylbenzene-1-sulfonyl fluoride CAS No. 61153-14-8

2,6-Dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13525195
CAS No.: 61153-14-8
M. Wt: 188.22 g/mol
InChI Key: RDJSXQUHMCSBLW-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1-sulfonyl fluoride is a high-value chemical reagent designed for advanced research applications, particularly in the fields of chemical biology and drug discovery. As a sulfonyl fluoride derivative, its primary research value lies in its role as an effective coupling partner in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx is a powerful next-generation click reaction that allows for the reliable and modular connection of molecules, facilitating the rapid assembly of complex compounds for high-throughput screening and bioconjugation . The compound functions as a covalent modifying agent, reacting with specific amino acid side chains (such as serine, tyrosine, lysine, and histidine) in enzyme active sites. This irreversible inhibition allows researchers to probe enzyme function, map protein interaction sites, and study complex biological pathways . The 2,6-dimethyl substitution on the benzene ring introduces steric hindrance, which can fine-tune the compound's reactivity and selectivity profile, potentially making it a more specific probe for particular protein targets. This specificity is crucial for developing pharmacological tools with minimal off-target effects . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61153-14-8

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

2,6-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3

InChI Key

RDJSXQUHMCSBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dimethylbenzene 1 Sulfonyl Fluoride

Established Strategies for Aryl Sulfonyl Fluoride (B91410) Synthesis

Traditional methods for preparing aryl sulfonyl fluorides have laid the groundwork for modern synthetic chemistry. These established routes typically involve the conversion of more readily available sulfur-containing functional groups.

Halide Exchange Approaches from Sulfonyl Chlorides

The most conventional method for synthesizing aryl sulfonyl fluorides is through nucleophilic fluorination of the corresponding aryl sulfonyl chlorides. ccspublishing.org.cn This halide exchange reaction is a cornerstone of sulfonyl fluoride synthesis.

The pioneering work in this area involved boiling aromatic or aliphatic sulfonyl chlorides with an aqueous solution of potassium fluoride. ccspublishing.org.cn A significant improvement to this method was the use of potassium bifluoride (KHF2) as the fluoride source, which allows for the efficient conversion of both alkyl and aryl sulfonyl chlorides to their corresponding fluorides in high yields under milder conditions, thereby preventing hydrolysis of the product. rhhz.net Another effective approach utilizes a "naked fluoride" source, such as potassium fluoride with 18-crown-6 (B118740) in dry acetonitrile (B52724), to facilitate the exchange. ccspublishing.org.cn

Table 1: Comparison of Fluoride Sources for Halide Exchange

Fluoride SourceConditionsAdvantages
Aqueous KFBoilingOriginal method
KHF2Mild conditionsHigh yields, prevents hydrolysis rhhz.net
KF / 18-crown-6Dry acetonitrile"Naked fluoride" enhances reactivity ccspublishing.org.cn

Conversion from Sulfonic Acids and Their Salts

Direct conversion of sulfonic acids and their salts to sulfonyl fluorides represents a more direct and atom-economical approach. Recent advancements have made this a viable and efficient strategy.

One notable method involves a one-pot, two-step protocol where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by a halide exchange with a fluoride source. ccspublishing.org.cnnih.gov More direct, one-step deoxyfluorination strategies have also been developed. For instance, the use of thionyl fluoride can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90–99%) within an hour. nih.govrsc.org Another approach employs Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of both sulfonic acids and their salts, affording sulfonyl fluorides in good to excellent yields (41–94%) under milder conditions. nih.govrsc.org

Key Reagents for Conversion of Sulfonic Acids:

Two-Step: Cyanuric chloride followed by KHF2 rsc.org

One-Step: Thionyl fluoride nih.govrsc.org

One-Step: Xtalfluor-E® nih.govrsc.org

Derivations from Sulfonamides

Primary sulfonamides, which are generally considered unreactive, can be converted into sulfonyl fluorides. A method developed by Cornella and co-workers involves a deaminative chlorination using a pyrylium (B1242799) salt (Pyry-BF4) and MgCl2, followed by an in situ fluoride-chloride exchange with KF. ccspublishing.org.cn This protocol is notable for its mild reaction conditions and excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. ccspublishing.org.cn

Catalytic and Mild Synthetic Routes

The demand for more efficient and environmentally benign synthetic methods has spurred the development of catalytic routes to aryl sulfonyl fluorides. These methods often operate under milder conditions and offer broader substrate scopes.

Metal-Catalyzed Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides from various aryl precursors.

A significant advancement in this area is the one-pot, palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. researchgate.netnih.govrsc.org This process involves the initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate. researchgate.netrsc.org This intermediate is then treated in situ with an electrophilic fluorine source, like N-Fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. researchgate.netrsc.org This method is valued for its operational simplicity and broad functional group tolerance. nih.govscispace.com

More recently, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed. rsc.org This reaction utilizes inexpensive sodium dithionite (B78146) (Na2S2O4) as a convenient sulfonyl source in combination with NFSI as the fluorine source under mild reductive conditions. rsc.org A key advantage of this protocol is the ability to perform a one-pot synthesis of aryl sulfonyl fluorides directly from arenes without the need to isolate the intermediate aryl thianthrenium salts. rsc.org

Table 2: Palladium-Catalyzed Fluorosulfonylation Approaches

Aryl PrecursorSO2 SourceFluorine SourceKey Features
Aryl BromidesDABSONFSIOne-pot, good functional group tolerance researchgate.netrsc.org
Aryl Thianthrenium SaltsNa2S2O4NFSIOne-pot from arenes, mild conditions rsc.org
Organobismuth(III) Catalyzed Approaches

A novel approach to the synthesis of aryl sulfonyl fluorides, including derivatives of 2,6-dimethylbenzene-1-sulfonyl fluoride, involves the use of organobismuth(III) catalysts. This methodology utilizes readily available (hetero)aryl boronic acids as starting materials. The catalytic cycle is noteworthy for proceeding through canonical organometallic steps without a change in the bismuth oxidation state.

The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the Bi(III) catalyst. This is followed by the insertion of sulfur dioxide (SO2) into the Bi-C bond, which forms a unique O-bound bismuth sulfinate complex. This intermediate then reacts to form the desired aryl sulfonyl fluoride. This redox-neutral catalytic process demonstrates high efficiency and a broad substrate scope, accommodating a wide range of functional groups and affording excellent yields.

Key features of the organobismuth(III) catalyzed synthesis include:

Redox-Neutral Catalysis: The bismuth catalyst maintains its +3 oxidation state throughout the catalytic cycle.

Mild Reaction Conditions: The reaction proceeds under relatively mild conditions.

High Functional Group Tolerance: The method is compatible with a variety of functional groups on the aryl boronic acid.

Starting MaterialCatalystReagentsProductYield
Aryl Boronic AcidOrganobismuth(III) complexSO2, SelectfluorAryl Sulfonyl FluorideExcellent

This table provides a generalized representation of the organobismuth(III) catalyzed approach to aryl sulfonyl fluorides.

Copper-Mediated and Copper-Free Sandmeyer-Type Fluorosulfonylation

The Sandmeyer reaction, a staple in aromatic chemistry, has been adapted for the synthesis of aryl sulfonyl fluorides from arenediazonium salts. Both copper-mediated and copper-free versions of this fluorosulfonylation have been developed, offering versatile routes to compounds like this compound.

In a copper-catalyzed approach, arenediazonium salts are reacted with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluorine source like potassium bifluoride (KHF2). organic-chemistry.orgcas.cnnih.govacs.org This method is general, practical, and does not require an additional oxidant. cas.cnacs.org Interestingly, the electronic properties of the substituents on the arenediazonium salt influence the reaction mechanism. organic-chemistry.orgcas.cnacs.org Electron-donating groups tend to favor a copper-catalyzed pathway, while electron-withdrawing groups promote a radical pathway. organic-chemistry.org

A copper-free Sandmeyer-type fluorosulfonylation has also been reported. This method transforms aryldiazonium salts into the corresponding sulfonyl fluorides using sodium metabisulfite (B1197395) (Na2S2O5) as the sulfur dioxide source and Selectfluor as the fluorine source. A one-pot synthesis directly from aromatic amines is also achievable through in situ diazotization. This approach is noted for its broad functional group tolerance and the ability to be performed on a gram scale. The mechanism is believed to involve a radical process.

MethodStarting MaterialReagentsKey Features
Copper-CatalyzedArenediazonium SaltDABSO, KHF2, CuCl2Mild conditions, no additional oxidant required. cas.cnacs.org
Copper-FreeArenediazonium Salt or Aromatic AmineNa2S2O5, SelectfluorBroad functional group tolerance, scalable.

This table compares the key aspects of copper-mediated and copper-free Sandmeyer-type fluorosulfonylation reactions.

Photoredox and Electrochemical Synthesis Techniques

Recent advancements in synthetic chemistry have seen the rise of photoredox and electrochemical methods, which offer green and efficient alternatives to traditional synthetic routes.

An environmentally benign electrochemical approach has been developed for the synthesis of sulfonyl fluorides from widely available thiols or disulfides. This method utilizes potassium fluoride (KF) as an inexpensive and safe fluoride source. The reaction proceeds via anodic oxidation, which obviates the need for stoichiometric chemical oxidants.

The proposed mechanism involves the initial rapid anodic oxidation of the thiol to its corresponding disulfide. The disulfide intermediate is then further oxidized to form the sulfonyl fluoride. This electrochemical method is characterized by its mild reaction conditions and broad substrate scope, being applicable to a variety of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides.

Photoredox catalysis has enabled the development of radical fluorosulfonylation reactions of olefins. This method utilizes a solid-state, bench-stable fluorosulfonyl radical precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. These reagents serve as effective redox-active sources of the fluorosulfonyl radical (FSO2•) under photoredox conditions.

This approach offers significant advantages over older methods that used gaseous and less stable radical precursors like FSO2Cl. The use of FABI salts allows for the efficient fluorosulfonylation of a wider range of olefin substrates, including those that were previously challenging. The reaction proceeds via a photoredox catalytic pathway, which also allows for further functionalization, such as in alkoxy-fluorosulfonylation reactions.

TechniqueStarting MaterialKey Reagents/ConditionsAdvantages
Anodic Oxidative CouplingThiols or DisulfidesPotassium Fluoride, Anodic OxidationEnvironmentally benign, no chemical oxidants needed.
Photoredox CatalysisOlefinsFABI salts, Photoredox CatalystUse of bench-stable radical precursor, broad substrate scope.

This table summarizes the key features of photoredox and electrochemical synthesis techniques for sulfonyl fluorides.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

While the aforementioned methods provide robust routes to the core this compound structure, the synthesis of specifically substituted derivatives with high chemo- and regioselectivity remains a significant challenge. The substitution pattern on the aromatic ring is crucial for tuning the biological activity and physical properties of the molecule.

The regioselectivity of electrophilic aromatic substitution on the 2,6-dimethylbenzene ring is governed by the directing effects of the two methyl groups and the sulfonyl fluoride group. The methyl groups are ortho-, para-directing and activating, while the sulfonyl fluoride group is meta-directing and deactivating. In the case of this compound, the positions ortho to the sulfonyl fluoride (and meta to both methyl groups) are the C3 and C5 positions, while the position para to both methyl groups is the C4 position. The interplay of these electronic effects, along with steric hindrance from the two methyl groups, will dictate the position of incoming electrophiles.

Despite the importance of such derivatives, specific, high-yielding methods for the chemo- and regioselective functionalization of this compound are not extensively detailed in the current literature. The development of such methodologies would likely rely on advanced synthetic techniques, potentially including directed ortho-metalation, transition-metal-catalyzed C-H activation, or the use of specifically designed starting materials where the desired substitution pattern is installed prior to the formation of the sulfonyl fluoride group. Further research in this area is needed to unlock the full potential of this important molecular scaffold.

Mechanistic Principles and Reactivity Profiles of 2,6 Dimethylbenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx is a powerful class of click reactions that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile. nih.gov While the S-F bond in sulfonyl fluorides is remarkably stable under many conditions, its reactivity can be unleashed in the presence of suitable catalysts and nucleophiles. sigmaaldrich.com

Nucleophilic Substitution Mechanisms at the Sulfur(VI) Center

The substitution of the fluoride ion in 2,6-dimethylbenzene-1-sulfonyl fluoride by a nucleophile can theoretically proceed through several mechanistic pathways. The steric congestion around the sulfur center due to the ortho-methyl groups is a critical factor in determining the operative mechanism.

A direct, bimolecular nucleophilic substitution (SN2-type) mechanism involves the backside attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration. However, for this compound, this pathway is significantly hindered. libretexts.orglibretexts.org The two ortho-methyl groups effectively shield the electrophilic sulfur center, making it difficult for most nucleophiles to approach from the backside. libretexts.org

The rate of SN2 reactions is highly sensitive to steric bulk on the substrate. libretexts.orglibretexts.org Increasing steric hindrance raises the energy of the crowded transition state, thereby decreasing the reaction rate. libretexts.org For aryl halides, SN2 reactions are generally disfavored due to the steric hindrance of the benzene (B151609) ring itself and the electron density of the π-system. libretexts.org The addition of two ortho-substituents, as in this compound, further exacerbates this steric clash.

While a classical SN2 mechanism is unlikely to be the primary pathway, a concerted mechanism with a looser, more asynchronous transition state may be possible with highly reactive, small nucleophiles under forcing conditions.

An alternative to the direct substitution pathway is a stepwise addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. nih.gov This intermediate can then expel the fluoride leaving group to yield the substitution product.

For sterically hindered substrates like this compound, the formation of an addition intermediate may be more favorable than a direct SN2 transition state. While the initial nucleophilic attack is still subject to steric hindrance, the formation of a discrete intermediate can provide a lower energy pathway compared to the highly congested SN2 transition state. The stability and lifetime of this trigonal bipyramidal intermediate would be influenced by the nature of the nucleophile and the solvent.

Kinetic and Thermodynamic Aspects of SuFEx Reactions

The kinetics of SuFEx reactions with this compound are expected to be significantly slower compared to unhindered or para-substituted analogues. The primary reason for this is the high activation energy barrier imposed by steric hindrance for both SN2-type and addition-elimination pathways.

Table 1: Expected Kinetic and Thermodynamic Parameters for SuFEx of Aryl Sulfonyl Fluorides

ParameterUnhindered Aryl Sulfonyl FluorideThis compoundRationale for Difference
Rate Constant (k) Relatively FastSignificantly SlowerIncreased steric hindrance raises the activation energy.
Activation Energy (Ea) LowerHigherSteric repulsion in the transition state or intermediate.
Enthalpy of Reaction (ΔH) ExothermicSimilar to unhinderedPrimarily dependent on bond energies, which are less affected by steric hindrance.
Entropy of Activation (ΔS‡) Less NegativeMore NegativeGreater loss of rotational and translational freedom in the highly ordered, sterically congested transition state.

Influence of Nucleophile and Reaction Environment on SuFEx Efficiency

The efficiency of SuFEx reactions with the sterically encumbered this compound is highly dependent on the choice of nucleophile and the reaction conditions.

Nucleophile: Smaller, more potent nucleophiles are more likely to overcome the steric barrier. For instance, small anionic nucleophiles would be more effective than bulky, neutral ones. The nucleophilicity of the attacking species is paramount.

Catalysis: The use of catalysts is often crucial for activating the S-F bond. Lewis acids can coordinate to the fluorine atom, making it a better leaving group. Bases can deprotonate the nucleophile, increasing its reactivity. nih.gov For sterically hindered substrates, the choice of catalyst becomes even more critical to achieve reasonable reaction rates.

Solvent: The solvent can influence the reaction rate and mechanism. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity. libretexts.org For reactions proceeding through charged intermediates, a polar solvent can help to stabilize these species. "On-water" conditions have also been shown to accelerate SuFEx reactions, potentially through hydrogen bonding interactions at the aqueous-organic interface that facilitate the departure of the fluoride ion. nih.gov

Temperature: Due to the high activation energy, SuFEx reactions involving this compound may require elevated temperatures to proceed at a practical rate.

Radical-Mediated Reactivity of Aromatic Sulfonyl Fluorides

Aryl sulfonyl fluorides can also undergo reactions involving sulfonyl radicals. These reactions typically proceed under photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer (SET) process.

The general mechanism involves the reduction of the aryl sulfonyl fluoride to form a radical anion, which then fragments to release a fluoride ion and an aryl sulfonyl radical. This highly reactive sulfonyl radical can then participate in various transformations, such as addition to alkenes or alkynes.

For this compound, the generation of the corresponding 2,6-dimethylbenzenesulfonyl radical would be feasible under appropriate photocatalytic conditions. The steric hindrance from the ortho-methyl groups is less likely to impede the initial electron transfer or the subsequent fragmentation process. However, the steric bulk of the resulting sulfonyl radical could influence the stereoselectivity and regioselectivity of its subsequent reactions.

Table 2: Potential Radical-Mediated Reactions of this compound

Reaction TypeReactantConditionsExpected Product
Radical Addition to Alkene Styrene (B11656)Photocatalyst, Visible Light2-(2,6-dimethylphenylsulfonyl)-1-phenylethane
Radical Addition to Alkyne PhenylacetylenePhotocatalyst, Visible Light(E)-1-(2,6-dimethylphenylsulfonyl)-2-phenyl-ethene
Radical Arylation BenzenePhotocatalyst, Visible Light2,6-dimethyl-1,1'-biphenyl-x-sulfone

This table illustrates plausible transformations based on known radical reactivity of aryl sulfonyl fluorides. Specific experimental outcomes for this compound may vary.

Formation and Reactivity of Fluorosulfonyl Radicals

The conversion of sulfonyl fluorides, which are typically regarded as stable electrophiles, into highly reactive sulfur(VI) radicals represents a significant challenge in synthetic chemistry due to the strong sulfur-fluorine (S-F) bond and high reduction potentials. nih.gov However, recent advancements have established methodologies to generate these radicals, enabling novel synthetic transformations. nih.govrsc.org A general and effective platform for generating sulfonyl radicals from sulfonyl fluorides involves a combination of an organosuperbase, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and photoredox catalysis. nih.gov

The proposed mechanism begins with the nucleophilic activation of the sulfonyl fluoride by the organosuperbase. nih.gov This initial step is rapid, particularly for electron-deficient aryl sulfonyl fluorides, and results in the formation of a highly active intermediate by expelling the fluoride anion. nih.gov In the absence of a subsequent reaction, this intermediate is prone to hydrolysis if water is present. nih.gov However, under irradiation with blue light-emitting diodes (LEDs) in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂, the activated species is reduced by the excited photocatalyst. nih.gov This reduction step leads to the release of a sulfonyl radical (RSO₂•) through intramolecular fragmentation. nih.gov The efficiency of this radical generation is influenced by the electronic properties of the aryl sulfonyl fluoride; electron-deficient substrates tend to accelerate the reaction significantly. nih.gov

Radical Addition to Unsaturated Hydrocarbons

Once generated, the fluorosulfonyl radical is a potent intermediate for addition reactions with unsaturated hydrocarbons, such as alkenes and alkynes. nih.govnih.gov This radical addition is a key step in forming new carbon-sulfur bonds and constructing highly functionalized molecules. nih.gov For instance, in reactions with styrene derivatives, the aryl sulfonyl radical adds to the double bond to produce a benzylic radical intermediate. nih.gov This intermediate can then be oxidized by the photocatalyst in a higher oxidation state (e.g., Ru(III)) to form a carbocation. Subsequent deprotonation by the base (e.g., DBU) yields the final vinyl sulfone product. nih.gov These reactions often proceed with excellent E-selectivity for the resulting vinyl sulfones. nih.gov

The scope of this radical addition is currently more effective with styrene derivatives, while aliphatic alkenes have shown lower reactivity under similar conditions, possibly due to mismatched redox potentials of the intermediates in the catalytic cycle. nih.gov The methodology has been successfully applied to a variety of substituted styrenes, including both 1,1- and 1,2-disubstituted alkenes. nih.gov This radical-mediated pathway provides a concise and efficient route to functionalized sulfonyl compounds that complements traditional methods. rsc.orgnih.gov

Comparative Reactivity Analysis with Related Sulfonyl Halides

Stability and Reactivity Contrasts with Sulfonyl Chlorides

Aryl sulfonyl fluorides and aryl sulfonyl chlorides are the most commonly utilized S(VI) electrophiles in organic synthesis, yet they exhibit significant differences in their stability and reactivity. nih.gov Sulfonyl fluorides are markedly more stable than their chloride counterparts. nih.govccspublishing.org.cnrhhz.net This enhanced stability is attributed to the strong S-F bond, making sulfonyl fluorides resistant to conditions that would readily degrade sulfonyl chlorides, such as heat and hydrolysis. nih.govnih.gov For example, while a sulfonyl chloride may rapidly decompose at elevated temperatures, the corresponding sulfonyl fluoride can remain stable even at 130°C for several hours. nih.gov

In contrast to the often highly reactive and decomposition-prone nature of heteroaryl sulfonyl chlorides, the fluoride analogues offer much greater stability for storage and handling. nih.gov Despite their stability, sulfonyl fluorides can exhibit excellent electrophilic reactivity toward nucleophiles under specific activating conditions. ccspublishing.org.cnrhhz.net This unique balance of stability and latent reactivity makes them highly valuable in synthetic chemistry, particularly in applications requiring compatibility with sensitive functional groups or harsh reaction conditions. ccspublishing.org.cnrhhz.netnih.gov Sulfonyl chlorides, while cheaper, are often difficult to prepare and have poor storability due to the inherent weakness of the S-Cl bond, which can lead to facile reductive failure. nih.govresearchgate.net

Resistance to Reduction and Hydrolysis in Diverse Chemical Milieus

The superior stability of sulfonyl fluorides under diverse chemical conditions stems from fundamental physicochemical properties. nih.gov Their notable resistance to hydrolysis, even under physiological conditions, is a key feature that makes them attractive for applications in chemical biology. nih.govresearchgate.net This contrasts sharply with sulfonyl chlorides, where the S-Cl bond is susceptible to rapid hydrolysis, yielding sulfonic acids. nih.govnih.gov

The inertness of sulfonyl fluorides is a consequence of the high bond dissociation energy of the S(VI)-F bond and their high reduction potentials. nih.gov The reduction potential of benzenesulfonyl fluoride, for instance, is -1.74 V vs SCE, making it challenging to reduce. nih.gov Sulfonyl chlorides, on the other hand, are more prone to irreversible reduction to the corresponding sulfinic acid, particularly in the presence of water. nih.gov This inherent stability allows sulfonyl fluorides to be carried through multi-step syntheses and tolerate a wider range of reagents and conditions compared to sulfonyl chlorides. ccspublishing.org.cnrhhz.net

Electronic and Steric Effects on the Reactivity of this compound

The reactivity of an aryl sulfonyl fluoride is significantly influenced by both electronic and steric factors imparted by substituents on the aromatic ring. In the case of this compound, the two methyl groups at the ortho positions play a crucial role.

Electronic Effects: Methyl groups are electron-donating by induction and hyperconjugation. The presence of these groups on the benzene ring increases the electron density on the sulfur atom of the sulfonyl fluoride moiety. Research has shown that electron-rich aryl sulfonyl fluorides react much more slowly in certain reactions, such as photoredox-catalyzed additions to alkenes, compared to their electron-deficient counterparts. nih.gov For example, reactions with electron-deficient aryl sulfonyl fluorides can be completed in minutes, whereas electron-rich substrates may require many hours to achieve full conversion. nih.gov This suggests that the electron-donating nature of the two methyl groups in this compound deactivates the sulfonyl group towards certain catalytic cycles that favor electron-poor substrates.

Steric Effects: The two methyl groups are positioned ortho to the sulfonyl fluoride group, creating significant steric hindrance around the sulfur(VI) center. This steric bulk can impede the approach of nucleophiles or catalysts to the electrophilic sulfur atom. While general studies on the radical addition to styrenes indicate that yields are good regardless of steric effects on the styrene derivative, the steric hindrance on the sulfonyl fluoride itself can be a determining factor in its reactivity profile. nih.gov For reactions that require direct nucleophilic attack at the sulfur center, the steric shield provided by the ortho-methyl groups in this compound would be expected to decrease the reaction rate compared to less hindered analogues like benzenesulfonyl fluoride or 4-methylbenzene-1-sulfonyl fluoride.

The combination of these electron-donating and sterically hindering effects makes this compound a relatively stable and less reactive member of the aryl sulfonyl fluoride family, requiring specific activation methods or more forcing conditions to engage in chemical transformations.

Data Tables

Table 1: Comparative Properties of Aryl Sulfonyl Halides

PropertyAryl Sulfonyl FluoridesAryl Sulfonyl Chlorides
S-Halogen Bond Strong S-F bondWeaker S-Cl bond
Thermal Stability High; resistant to thermolysis nih.govLower; prone to decomposition nih.gov
Hydrolytic Stability High; resistant to hydrolysis nih.govnih.govLow; readily hydrolyzes nih.govnih.gov
Reduction Potential High (e.g., PhSO₂F is -1.74 V vs SCE) nih.govMore easily reduced nih.gov
General Reactivity Moderately electrophilic, requires activation ccspublishing.org.cnrhhz.netHighly electrophilic and reactive nih.gov
Storability Stable for long-term storage nih.govPoor storability nih.govresearchgate.net

Advanced Applications of 2,6 Dimethylbenzene 1 Sulfonyl Fluoride in Chemical Transformations

Role in Orthogonal Functionalization and Modular Synthesis via SuFEx

The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, has positioned sulfonyl fluorides as powerful connectors for molecular assembly. rhhz.netresearchgate.net SuFEx chemistry is characterized by the reliable and efficient formation of robust covalent bonds under mild, often metal-free conditions. uva.nlmonash.edu The 2,6-dimethylbenzene-1-sulfonyl fluoride molecule is a prime candidate for these transformations. Its sulfonyl fluoride group (–SO₂F) is exceptionally stable under a wide range of reaction conditions, including resistance to hydrolysis, oxidation, and reduction, yet it can be selectively activated to react with nucleophiles. sigmaaldrich.comnih.gov

This balance of stability and latent reactivity makes the moiety an excellent tool for orthogonal functionalization. nih.gov In a multi-step synthesis, the 2,6-dimethylbenzenesulfonyl group can be carried through various chemical transformations intact, only to be engaged in a SuFEx reaction at a later stage. This "click-and-connect" capability is central to modular synthesis, where complex molecules are assembled from pre-functionalized building blocks. researchgate.netresearchgate.net The S-F bond can be selectively exchanged with nucleophiles like silyl (B83357) ethers (to form sulfonate esters) or amines (to form sulfonamides), providing a reliable method for linking diverse molecular fragments. rhhz.netnih.gov The steric hindrance provided by the two ortho-methyl groups can influence the reaction kinetics and selectivity, offering a handle for fine-tuning reactivity in complex synthetic sequences.

The versatility of SuFEx allows for its use on various platforms, including surface functionalization, highlighting its potential in materials science applications where quantitative and orthogonal reactions are required. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

The this compound moiety serves as a versatile hub for introducing molecular diversity through a variety of derivatization strategies.

The reaction of sulfonyl fluorides with amines and alcohols (or phenols) to form sulfonamides and sulfonic esters, respectively, is a cornerstone of SuFEx chemistry. rhhz.net Compared to the more traditional sulfonyl chlorides, this compound offers superior stability and selectivity. theballlab.comenamine.net The reaction to form sulfonamides, which are prevalent motifs in pharmaceuticals, can be achieved by reacting the sulfonyl fluoride with primary or secondary amines. theballlab.comucl.ac.uk While highly stable, the sulfonyl fluoride can be activated for nucleophilic attack. For instance, methods using calcium triflimide [Ca(NTf₂)₂] as a Lewis acid have been developed to activate aryl and alkylsulfonyl fluorides for reaction with a wide array of amines, affording sulfonamides in good to excellent yields. theballlab.com

Similarly, sulfonic esters are readily formed through the reaction with alcohols or phenols, often from their silyl ether derivatives in the presence of a suitable catalyst. rhhz.netsigmaaldrich.com Bifluoride salts have been shown to be powerful catalysts for the SuFEx reaction between aryl silyl ethers and sulfonyl fluorides. researchgate.net These derivatizations are crucial for creating libraries of compounds for drug discovery and for installing functional groups with specific chemical or biological properties. researchgate.net

Table 1: Representative SuFEx Reactions
Reaction TypeNucleophileProductTypical Conditions/Activators
Sulfonamide FormationPrimary/Secondary Amine (R-NH₂)Sulfonamide (Ar-SO₂-NHR)Base catalysis, Lewis acids (e.g., Ca(NTf₂)₂) theballlab.com
Sulfonic Ester FormationSilyl Ether (R-OSiMe₃)Sulfonic Ester (Ar-SO₂-OR)Bifluoride salts (Q⁺[FHF]⁻), Organobases (e.g., DBU) researchgate.netacs.org

The robust nature of the sulfonyl fluoride group allows it to remain intact during transition-metal-catalyzed cross-coupling reactions performed on other parts of the molecule. For example, an aryl halide substituent on the same aromatic ring as a sulfonyl fluoride can undergo Suzuki, Stille, or Negishi cross-coupling reactions without affecting the –SO₂F group. acs.org This enables the late-stage functionalization of complex molecules already bearing the sulfonyl fluoride handle, which can then be used for subsequent SuFEx ligation.

Conversely, the C–S bond of the sulfonyl fluoride itself can be activated for cross-coupling. While historically considered unreactive, recent studies have shown that pyridine-2-sulfonyl fluoride can participate in Suzuki-Miyaura cross-coupling reactions to produce 2-aryl pyridines, demonstrating that the sulfonyl fluoride group can act as a leaving group under specific palladium catalysis conditions. scholaris.ca This dual reactivity—acting as either a stable spectator or a reactive participant—significantly broadens the synthetic utility of sulfonyl fluoride-containing building blocks. acs.orgnih.gov

Increasing the functional complexity of sulfonyl fluoride building blocks can be achieved by introducing other reactive groups. Methods have been developed to synthesize alkenyl sulfonyl fluorides, which are valuable Michael acceptors and dienophiles. nih.gov For instance, photocatalytic strategies can generate fluorosulfuryl radicals that add to alkenes, providing access to a variety of alkenyl sulfonyl fluorides. acs.org Another approach involves the Suzuki coupling of arylboronic acids with 1-bromoethene-1-sulfonyl fluoride to yield α-aryl ethenesulfonyl fluorides. rhhz.net While these methods build the desired structure rather than modifying a pre-existing one, they highlight the chemical space available.

Furthermore, cooperative organosuperbase activation and photoredox catalysis can convert sulfonyl fluorides into S(VI) radicals. These radicals can then react with alkenes to afford vinyl sulfones, demonstrating a novel pathway for transforming the sulfonyl fluoride moiety into a new functional group. nih.gov

Utilization as a Molecular Building Block in Complex Chemical Architectures

Due to its stability and predictable reactivity, this compound is an exemplary molecular building block for constructing intricate chemical structures. nih.govsigmaaldrich.com Its ability to participate in the highly reliable SuFEx click reaction allows for its seamless incorporation into larger molecules. sigmaaldrich.com This is particularly valuable in medicinal chemistry and chemical biology, where the sulfonyl fluoride group can act as a covalent probe or an irreversible inhibitor by forming stable bonds with amino acid residues like serine, tyrosine, or lysine (B10760008) in proteins. rhhz.netenamine.net

The modular nature of SuFEx enables the rapid synthesis of compound libraries by connecting a central scaffold, such as one derived from this compound, to a diverse set of functional modules. researchgate.netnih.gov This approach streamlines the drug discovery process by accelerating the generation and testing of new molecular entities. The steric bulk of the 2,6-dimethylphenyl group can also serve a strategic purpose, influencing the conformation of the final molecule or modulating its interaction with a biological target.

Contributions to Polymer Science and Materials Chemistry

The SuFEx reaction has made significant inroads into polymer and materials science, providing a powerful tool for both polymerization and post-polymerization modification. sigmaaldrich.comccspublishing.org.cn The reaction between di(arylsulfonyl fluorides) and di(aryl silyl ethers) can produce high-molecular-weight polysulfonates, a class of polymers with potentially valuable mechanical properties that were previously difficult to access. researchgate.net A difunctional analog of this compound could serve as a monomer in such polycondensation reactions.

Moreover, the orthogonal reactivity of the sulfonyl fluoride group makes it ideal for post-polymerization modification. ccspublishing.org.cn Polymers decorated with pendant sulfonyl fluoride groups can be synthesized first, and then various functional molecules can be "clicked" onto the polymer backbone in a subsequent step. researchgate.net This strategy allows for the precise tuning of material properties. For example, a polynorbornene backbone decorated with sulfonyl fluoride groups can be quantitatively modified with silyl ethers to attach a variety of chemical functionalities, including alkynes, thiols, and dienes, for further orthogonal reactions. researchgate.net

Table 2: Applications in Polymer and Materials Chemistry
ApplicationRole of Sulfonyl FluorideDescriptionReference
Step-Growth PolymerizationMonomer ComponentDi-functional sulfonyl fluorides react with di-functional silyl ethers to form polysulfonates via SuFEx reaction. researchgate.net
Post-Polymerization Modification (PPM)Reactive HandlePolymers with pendant –SO₂F groups are treated with nucleophiles to attach new functionalities along the polymer chain. researchgate.netccspublishing.org.cn
Surface DerivatizationSurface AnchorUsed to modify polymer brushes on surfaces, allowing for the attachment of various chemical groups. researchgate.net

Precursors in Aryne Chemistry (via related aryl fluorosulfates)

The generation of highly reactive aryne intermediates under mild conditions is a significant goal in modern organic synthesis. While this compound is not directly cited as a precursor in the mainstream generation of arynes, the structurally related aryl fluorosulfates have emerged as effective and practical precursors for this purpose. This section will focus on the application of o-silyl aryl fluorosulfates in the generation of arynes and their subsequent chemical transformations.

The most common strategy for generating arynes from aryl fluorosulfates involves the use of ortho-(trimethylsilyl)aryl fluorosulfates. nih.govresearchgate.net This method, analogous to the well-established Kobayashi protocol for aryne generation from o-(trimethylsilyl)aryl triflates, offers a mild and efficient route to these reactive intermediates. nih.gov The process is typically initiated by a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), which attacks the silicon atom of the trimethylsilyl (B98337) group. This induces a concerted or stepwise elimination of the fluorosulfate (B1228806) leaving group, resulting in the formation of the aryne. nih.govmdpi.com

The utility of aryl fluorosulfates as aryne precursors is highlighted by their successful application in various cycloaddition reactions. The generated arynes can be trapped in situ by a range of reagents. For instance, trapping with furan (B31954) derivatives leads to the formation of Diels-Alder adducts, which are valuable building blocks in the synthesis of complex molecules. researchgate.net Similarly, reactions with azides produce benzotriazole (B28993) derivatives through a [3+2] cycloaddition, often referred to as an "aryne click" reaction. nih.govnih.gov

Furthermore, these aryne precursors have been employed in nucleophilic addition reactions. The reaction of the generated aryne with various nucleophiles allows for the introduction of a wide array of substituents onto the aromatic ring. nih.gov The choice of reaction conditions, including the fluoride source and solvent, can influence the efficiency and outcome of these transformations. The development of these fluorosulfate-based precursors provides a valuable alternative to the more commonly used triflates, offering advantages in terms of cost and handling of the corresponding sulfonylating agents. researchgate.netmdpi.com

Detailed research findings on the application of o-(trimethylsilyl)aryl fluorosulfates as aryne precursors are summarized in the following table, showcasing their versatility in forming various products through cycloaddition and nucleophilic addition reactions.

Aryne Precursor Activator Trapping Agent/Nucleophile Product Yield (%)
o-(trimethylsilyl)phenyl fluorosulfateCsFFuran1,4-dihydro-1,4-epoxynaphthalene82
o-(trimethylsilyl)phenyl fluorosulfateCsFEthyl acetoacetateEthyl 2-(2-hydroxyphenyl)acetate75
o-(trimethylsilyl)phenyl fluorosulfateCsFBenzyl azide1-benzyl-1H-benzo[d] nih.govresearchgate.netmdpi.comtriazole92
4-methoxy-o-(trimethylsilyl)phenyl fluorosulfateCsFFuran6-methoxy-1,4-dihydro-1,4-epoxynaphthalene60
4-chloro-o-(trimethylsilyl)phenyl fluorosulfateCsFDiethyl malonateDiethyl 2-(2-hydroxyphenyl)malonate78

Computational and Theoretical Investigations of 2,6 Dimethylbenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to deciphering the step-by-step pathways of chemical reactions. By modeling the electronic structure of reactants, products, and high-energy transition states, these methods can predict reaction feasibility, kinetics, and selectivity.

Hybrid QM/MM methods offer a pragmatic approach for studying reactions in large systems, such as in a solvent or an enzyme active site. In this framework, the core reactive center (e.g., the sulfonyl fluoride (B91410) group and the attacking nucleophile) is treated with high-accuracy quantum mechanics, while the surrounding environment is modeled using computationally less expensive molecular mechanics.

For aryl sulfonyl fluorides, QM/MM modeling is particularly valuable for investigating their role as covalent inhibitors of proteins. Computational studies on the sulfonylation of amino acid residues have used these methods to explore potential reaction pathways. Two primary mechanisms are typically considered for nucleophilic substitution at the sulfonyl group:

Associative Mechanism: A stepwise pathway involving a pentacoordinate intermediate.

Concerted (SN2-like) Mechanism: A single step where the new bond forms concurrently with the cleavage of the sulfur-fluoride bond.

QM/MM simulations can calculate the energy barriers for these pathways, revealing which is more favorable within the constraints of a specific environment like an enzyme's binding site.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it a workhorse for studying reaction mechanisms of medium-sized molecules like 2,6-Dimethylbenzene-1-sulfonyl fluoride. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

The versatility of DFT is evident in its application to various reactions involving aryl sulfonyl fluorides:

Synthesis Mechanisms: DFT has been used to investigate the synthesis of aryl sulfonyl fluorides. For instance, a comprehensive study on a Bismuth(III)-catalyzed synthesis elucidated a three-stage mechanism: (i) transmetallation, (ii) SO₂ insertion into the Bi-C bond, and (iii) oxidation of the S(IV) species to yield the final product. researchgate.net Such studies reveal the critical roles of catalysts and reagents in the reaction pathway. researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions: The energy profile of the cornerstone SuFEx reaction has been calculated using DFT, providing insight into the transition states involved in the exchange between an aryl sulfonyl fluoride and a nucleophile. nih.gov

Radical Reactions: DFT is also applied to understand pathways involving radical intermediates. For example, mechanisms for the visible-light-mediated synthesis of aryl sulfonyl fluorides from arylazo sulfones involve the homolytic cleavage of an N-S bond to form an aryl radical, which is then trapped by a sulfur dioxide source. nih.gov The subsequent steps are mapped out using DFT to confirm the proposed mechanism. nih.gov

Reaction TypeSystem StudiedKey DFT FindingsReference
Catalytic SynthesisBi(III)-catalyzed formation of aryl sulfonyl fluoridesElucidated a multi-stage pathway involving transmetallation, SO₂ insertion, and oxidation. researchgate.net
Cross-CouplingPd-catalyzed Suzuki–Miyaura cross-couplingCalculations suggest oxidative addition occurs at the C-S bond, followed by desulfonation. researchgate.net
Photoredox SynthesisOrgano-photoredox reaction of aryldiazonium saltsSupported a mechanism involving aryl radical generation and subsequent reaction with a DABSO-derived sulfonyl radical. nih.gov
SuFEx Click ChemistrySuFEx process in acetonitrile (B52724)Calculated the energy profile and optimized the geometry of the highest transition state. nih.gov

Analysis of Electronic Structure and Orbital Interactions

The inherent reactivity and stability of this compound are governed by its electronic structure. Computational analyses, particularly those based on Frontier Molecular Orbital (FMO) theory, are essential for understanding these properties.

According to FMO theory, the reactivity of an electrophile is largely determined by the energy and spatial distribution of its Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is the first available orbital to accept electrons from an attacking nucleophile. For an aryl sulfonyl fluoride like this compound, the LUMO is expected to have significant contributions from the sulfur atom of the -SO₂F group. This localization makes the sulfur atom highly electrophilic and the primary site for nucleophilic attack.

Computational studies have sought to correlate the calculated LUMO energy of various aryl sulfonyl fluorides with their experimentally observed reactivity. acs.org A lower LUMO energy generally corresponds to a higher electrophilicity and thus a greater reactivity towards nucleophiles. DFT methods are commonly employed to perform these calculations, providing a quantitative basis for comparing the reactivity of different sulfonyl fluoride derivatives. acs.org This approach is valuable in the rational design of covalent probes and inhibitors, where reactivity needs to be finely tuned. acs.org

LUMO PropertyImplication for ReactivityComputational MethodReference
Energy LevelA lower LUMO energy correlates with higher electrophilicity and increased reaction rates with nucleophiles.DFT (e.g., B3LYP-D3) acs.org
Spatial DistributionThe LUMO is primarily localized on the sulfur atom of the sulfonyl fluoride group.FMO Analysis
AccessibilityThe localization on sulfur makes it the most accessible site for nucleophilic attack.FMO Analysis

While covalent bonds define the molecule, non-covalent interactions dictate how it recognizes and interacts with other molecules. These weaker forces, including hydrogen bonds and van der Waals forces, are critical in crystal packing, solvation, and ligand-receptor binding. For aryl sulfonyl fluorides, the sulfonyl oxygens are primary hydrogen bond acceptors. In contrast, the fluorine atom is a poor hydrogen bond acceptor but can participate in other interactions, such as F-π interactions with aromatic rings. The study of these forces helps to understand the solid-state structure and provides insight into how the molecule might orient itself within a constrained environment like a protein's active site.

Molecular Dynamics Simulations of Compound Behavior in Reaction Environments

While quantum mechanics excels at describing the bond-breaking and bond-forming events of a reaction, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. Using classical mechanics, MD simulates the movements of atoms in a system, offering crucial insights into conformational flexibility, solvation effects, and the process of a ligand finding its binding site.

For aryl sulfonyl fluorides, MD simulations are particularly powerful for studying their interactions with biological macromolecules. escholarship.orgresearchgate.net Simulations can model the process of this compound entering the binding pocket of an enzyme and adopting a reactive conformation. nih.gov These simulations can reveal:

Binding Pose: The preferred orientation of the compound within the active site.

Conformational Dynamics: How the ligand and protein structures fluctuate over time.

Solvent Accessibility: The role of water molecules in mediating interactions or, conversely, being excluded from a hydrophobic pocket.

Proximity and Orientation: How often the sulfonyl fluoride group is positioned correctly to react with a target nucleophilic residue (e.g., lysine (B10760008) or tyrosine). escholarship.org

For example, MD simulations have suggested that a lysine residue buried in a hydrophobic protein pocket can have a shifted pKa, making it more nucleophilic and reactive towards an incoming sulfonyl fluoride. escholarship.org By simulating the entire system, MD provides the dynamic context necessary to understand how proximity and environmental effects enable the covalent modification of target proteins. nih.govpnas.org

Prediction of Novel Reactivity and Selectivity Profiles

Computational and theoretical chemistry serve as powerful tools for predicting new chemical reactions and understanding the factors that govern their selectivity. In the case of this compound, in silico investigations can provide valuable insights into previously unexplored reaction pathways, guiding future experimental work. While specific, comprehensive computational studies on this particular molecule's novel reactivity are not extensively documented in the literature, we can extrapolate from theoretical principles and studies on analogous sterically hindered arenesulfonyl compounds to predict potential reactivity and selectivity profiles.

Hypothetical Prediction of Pericyclic Reactivity

Pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, are governed by orbital symmetry rules and are highly predictable using computational methods. For an arenesulfonyl fluoride, the sulfonyl group is not a typical participant in pericyclic reactions. However, the aromatic ring can, under certain conditions, act as a diene or dienophile. The presence of the bulky ortho-methyl groups in this compound introduces significant steric hindrance around the sulfonyl group, which could electronically influence the aromatic system and potentially open up unconventional reaction pathways.

Density Functional Theory (DFT) calculations could be employed to model the feasibility of a Diels-Alder reaction where the benzene (B151609) ring of this compound acts as the diene component. By calculating the activation energies and reaction thermodynamics, the viability of such a transformation can be assessed.

A hypothetical DFT study might investigate the [4+2] cycloaddition with a powerful dienophile like maleic anhydride. The computational model would predict the transition state energies for the formation of different stereoisomers, thus predicting the selectivity of the reaction.

Table 5.4.1: Predicted Activation Energies for a Hypothetical Diels-Alder Reaction

Reaction Pathway Dienophile Predicted Activation Energy (kcal/mol) Predicted Reaction Enthalpy (kcal/mol)
[4+2] Cycloaddition Maleic Anhydride 35.8 -12.5
[4+2] Cycloaddition Dimethyl Acetylenedicarboxylate 42.1 -9.8

This interactive table contains hypothetical data derived from theoretical principles for illustrative purposes.

The predicted data would suggest that while the activation barrier is high, the reaction is thermodynamically favorable. The steric clash between the ortho-methyl groups and the approaching dienophile would likely be a key factor in determining the facial selectivity of the addition.

Prediction of Novel Organometallic Cross-Coupling Reactions

While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is the dominant reactive paradigm for sulfonyl fluorides, computational studies can help to predict unconventional reactivity, such as participation in organometallic cross-coupling reactions. nih.gov The S-F bond is generally robust, but theoretical models could identify catalyst systems capable of oxidative addition into the S-F or even an activated C-S bond.

For instance, a theoretical study could predict the viability of a Suzuki-Miyaura-type coupling where the -SO2F group acts as a leaving group. This would be an unconventional transformation, as the C-S bond is typically very stable. However, a suitably designed catalyst might lower the activation barrier for C-S bond cleavage.

Table 5.4.2: Predicted Energy Barriers for Key Steps in a Hypothetical C-S Cross-Coupling Reaction

Catalytic Step Catalyst System Substrate Predicted Energy Barrier (kcal/mol)
Oxidative Addition (C-S) Pd(PCy3)2 This compound 28.9
Transmetalation Phenylboronic Acid - 15.2

This interactive table contains hypothetical data derived from theoretical principles for illustrative purposes.

Advanced Analytical Methodologies for the Study of 2,6 Dimethylbenzene 1 Sulfonyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for gaining deep insights into the molecular structure and dynamics of 2,6-Dimethylbenzene-1-sulfonyl fluoride (B91410).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and direct method for studying 2,6-Dimethylbenzene-1-sulfonyl fluoride. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. magritek.combiophysics.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, providing a distinct observational window into chemical transformations at the sulfonyl fluoride moiety. biophysics.org

In reaction monitoring, the disappearance of the ¹⁹F signal corresponding to this compound and the concurrent appearance of new signals indicate the formation of products or intermediates. For instance, in a substitution reaction where the fluoride is displaced by a nucleophile, the sharp singlet of the starting material would be replaced by a new resonance at a different chemical shift, characteristic of the newly formed fluorine-containing species (e.g., free fluoride ion). This technique allows for real-time kinetic analysis, as the integration of these signals is proportional to the concentration of the respective species. magritek.comresearchgate.net The large chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis even in complex reaction mixtures. magritek.com

The table below illustrates typical ¹⁹F NMR chemical shifts for aryl sulfonyl fluorides, providing a reference for the characterization of this compound and its derivatives.

Functional GroupTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Aryl-SO₂F+40 to +70
CF₃COOH (Reference)-76.55
C₆F₆ (Reference)-164.9

Data compiled from publicly available spectral data. alfa-chemistry.comcolorado.edu

While ¹⁹F NMR focuses on the fluorine atom, a more complete picture of a reaction mechanism, including the identification of transient intermediates, often requires a multi-nuclear NMR approach. This involves observing other NMR-active nuclei such as ¹H, ¹³C, and sometimes ¹⁷O or ³³S.

For reactions involving this compound, ¹H NMR can track changes in the aromatic and methyl protons, providing information about transformations on the benzene (B151609) ring or steric alterations. ¹³C NMR spectroscopy complements this by monitoring the carbon skeleton of the molecule. For example, in reactions catalyzed by a Lewis acid, the formation of an acid-base complex with the sulfonyl group could induce subtle but measurable shifts in the ¹³C signals of the ipso-carbon and the methyl carbons due to changes in electron density.

In more complex mechanistic studies, such as those investigating the activation of the sulfonyl fluoride group, the detection of a short-lived intermediate may be possible. For instance, in base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a hypervalent sulfur intermediate might be formed. nih.gov While often too transient to observe directly, its presence can sometimes be inferred through line broadening in ¹H or ¹⁹F spectra or by using specialized techniques like diffusion-ordered spectroscopy (DOSY) to distinguish species of different sizes in solution.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique can provide unequivocal data on bond lengths, bond angles, and torsional angles. This information confirms the geometry of the sulfonyl fluoride group relative to the sterically hindered dimethyl-substituted benzene ring.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for monitoring the progress of reactions involving this compound and identifying the products formed. By ionizing the molecules and separating them based on their mass-to-charge ratio (m/z), MS provides direct evidence of molecular weight changes.

Online mass spectrometry, where a small amount of the reaction mixture is continuously sampled and analyzed, allows for real-time tracking of reactant consumption and product formation. researchgate.netdurham.ac.uk Using a soft ionization technique like electrospray ionization (ESI), one can observe the ion corresponding to the protonated this compound molecule [M+H]⁺. As the reaction proceeds, the intensity of this peak will decrease, while new peaks corresponding to the [Product+H]⁺ ions will appear. waters.comdocumentsdelivered.com

This method is highly sensitive and can detect not only the main products but also minor byproducts and, in some cases, reactive intermediates. durham.ac.uk High-resolution mass spectrometry (HRMS) further provides highly accurate mass measurements, which can be used to determine the elemental composition of a product, confirming its identity with a high degree of confidence.

Spectroscopic Techniques for Investigating Reaction Kinetics (e.g., UV-Vis, IR)

Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can be employed to study the kinetics of reactions involving this compound. These methods rely on monitoring the change in absorbance of light over time, which, according to the Beer-Lambert law, is proportional to the concentration of the absorbing species.

UV-Vis Spectroscopy : The benzene ring in this compound possesses a distinct UV chromophore. If a reaction alters the electronic structure of the aromatic ring or introduces a new chromophore, the UV-Vis spectrum will change. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or a product, a concentration-versus-time profile can be generated to determine the reaction rate and order.

Infrared (IR) Spectroscopy : The S=O and S-F bonds in the sulfonyl fluoride group have characteristic vibrational frequencies in the IR spectrum. The symmetric and asymmetric stretching vibrations of the SO₂ group are typically strong and found in the 1450-1350 cm⁻¹ and 1250-1160 cm⁻¹ regions, respectively. The S-F stretch also gives a distinct absorption. During a reaction where the -SO₂F group is converted to another functional group (e.g., a sulfonamide or sulfonate ester), these characteristic peaks will disappear and be replaced by new peaks corresponding to the new functional group (e.g., N-H stretch for a sulfonamide). This change can be monitored over time, often using an in-situ IR probe, to acquire kinetic data.

Chromatographic Techniques for Separation and Purity Assessment in Research Studies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. A solution of the crude product is injected into a column containing a stationary phase (typically a C18 silica (B1680970) gel for reversed-phase chromatography). A mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is then pumped through the column. Components of the mixture separate based on their differential partitioning between the stationary and mobile phases. This compound, being moderately polar, will have a characteristic retention time under specific conditions. A detector, most commonly a UV detector set to a wavelength at which the benzene ring absorbs, quantifies the amount of substance eluting from the column. The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

The table below outlines a hypothetical HPLC method for the purity analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the effective separation of the target compound from both more polar impurities (which elute earlier) and less polar impurities (which elute later), ensuring accurate purity assessment for research purposes.

Future Directions and Emerging Research Opportunities in 2,6 Dimethylbenzene 1 Sulfonyl Fluoride Chemistry

Development of Sustainable and Scalable Synthetic Methodologies

A primary focus of future research will be the development of green and scalable methods for the synthesis of 2,6-dimethylbenzene-1-sulfonyl fluoride (B91410) and related compounds. sciencedaily.comosaka-u.ac.jp Current methodologies often rely on harsh reagents and produce significant waste. sciencedaily.com Emerging research is exploring environmentally benign approaches that utilize safer, more abundant starting materials and generate non-toxic byproducts. sciencedaily.comosaka-u.ac.jp

Key areas of development include:

Catalyst-free reactions: Exploring multi-component, one-pot syntheses that proceed without the need for metal catalysts, simplifying purification and reducing environmental impact. bohrium.com

Aqueous media synthesis: Developing synthetic routes that can be performed in water, a green and abundant solvent, to minimize the use of volatile organic compounds. bohrium.com

Electrochemical methods: Utilizing electrochemical oxidation of readily available thiols and disulfides as a mild and oxidant-free approach to sulfonyl fluoride synthesis. ccspublishing.org.cn

Flow chemistry: Implementing continuous flow processes for safer, more efficient, and scalable production. uva.nl

Recent advancements have demonstrated the potential of these greener approaches. For instance, a method utilizing the reaction of thiols and disulfides with SHC5® and potassium fluoride has been developed, which produces only non-toxic sodium and potassium salts as byproducts. sciencedaily.comosaka-u.ac.jp Another promising strategy involves the use of potassium fluoride as the sole fluorine source in aqueous media. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Fluorides

MethodStarting MaterialsReagentsByproductsKey Advantages
Traditional Sulfonyl chloridesKHF2, SO2F2Toxic and difficult to handleEstablished methods
Green Chemistry Thiols, DisulfidesSHC5®, KFNaCl, KClSafe, low-cost, minimal environmental impact
Electrochemical Thiols, DisulfidesKF-Mild, oxidant-free
Catalyst-free Aryltriazenes, DABSO, NFSITFA-Simple conditions, broad functional group tolerance

Exploration of Novel Reactivity Patterns and Catalytic Systems

Future investigations will likely uncover new reactivity patterns for 2,6-dimethylbenzene-1-sulfonyl fluoride, expanding its synthetic utility. While its role in SuFEx chemistry is well-established, there is potential for its participation in a broader range of chemical transformations. researchgate.net Research into novel catalytic systems will be crucial for unlocking this potential. nih.gov

Areas of interest include:

Metal-catalyzed cross-coupling reactions: Developing new palladium- or copper-catalyzed reactions to form carbon-sulfur bonds, enabling the direct installation of the 2,6-dimethylbenzenesulfonyl group onto various organic scaffolds. nih.govacs.org

Photoredox catalysis: Utilizing visible light-mediated reactions to generate sulfonyl radicals from this compound, which can then participate in a variety of addition and coupling reactions. sigmaaldrich.com

Organocatalysis: Designing small organic molecules to catalyze reactions involving this compound, offering a metal-free alternative to traditional catalytic systems. sigmaaldrich.com

Biocatalysis: Exploring the use of enzymes to catalyze reactions involving sulfonyl fluorides, providing highly selective and environmentally friendly synthetic routes.

Recent studies have highlighted the potential of these approaches. For example, copper-catalyzed fluorosulfonylation of aryldiazonium salts has been reported, demonstrating a novel method for the synthesis of sulfonyl fluorides. Additionally, visible-light-mediated methods for the synthesis of sulfonyl fluorides from aryl azo sulfones have been developed.

Design of Advanced Protecting Group Strategies for Sulfonyl Fluorides

The inherent reactivity of the sulfonyl fluoride group can be a challenge in multi-step syntheses. Therefore, the development of advanced protecting group strategies is a critical area of future research. Ideal protecting groups would be robust enough to withstand a variety of reaction conditions while being readily cleavable under mild and specific conditions. nih.gov

Key research directions include:

Orthogonal protecting groups: Designing protecting groups that can be selectively removed in the presence of other common protecting groups, allowing for more complex and efficient synthetic routes. nih.gov

Photolabile protecting groups: Developing protecting groups that can be cleaved with light, offering a traceless and mild deprotection method.

Enzyme-cleavable protecting groups: Engineering protecting groups that can be selectively removed by specific enzymes, providing a high degree of orthogonality and biocompatibility.

Recent work has introduced novel sulfinate protecting groups (SPGs) that can mask the reactivity of the sulfonyl fluoride precursor. These SPGs, such as the para-methoxybenzyl and ortho-nitrobenzyl Rongalite groups, have shown broad stability and can be deprotected under specific, mild conditions. nih.gov

Table 2: Stability of Sulfinate Protecting Groups (SPGs) under Various Conditions

Conditionp-Methoxybenzyl Rongalite (PMB-R)o-Nitrobenzyl Rongalite (oNB-R)2-Trimethylsilylethyl sulfone (SES)
Acidic UnstableStableStable
Basic StableStableStable
Oxidative StableStableStable
Reductive StableStableStable
Deprotection Light and SelectfluorPhotolabileTBAF

Expanding the Scope of SuFEx and Related Click Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for the rapid and reliable construction of complex molecules. researchgate.net Future research will focus on expanding the scope of SuFEx reactions involving this compound and developing related click-type transformations. nih.gov

Emerging opportunities include:

Development of new SuFEx connectors: Designing and synthesizing novel building blocks containing the 2,6-dimethylbenzenesulfonyl fluoride moiety to access a wider range of molecular architectures. oup.com

Bioconjugation: Utilizing SuFEx chemistry for the site-specific modification of biomolecules, such as proteins and peptides, for applications in chemical biology and drug discovery. enamine.net

Diversity-Oriented Clicking (DOC): Employing this compound derivatives in multi-component reactions to rapidly generate libraries of diverse compounds for high-throughput screening. researchgate.net

Covalent drug discovery: Designing targeted covalent inhibitors that utilize the 2,6-dimethylbenzenesulfonyl fluoride warhead to form irreversible bonds with specific amino acid residues in protein targets. nih.gov

The unique stability and reactivity of sulfonyl fluorides make them ideal for SuFEx reactions, allowing for the formation of robust covalent linkages under mild conditions. sigmaaldrich.com The development of new SuFExable hubs and their application in areas like bioconjugation are expected to be particularly fruitful avenues of research. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate discovery and development processes. youtube.com Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. thieme.de

Future research in this area will likely involve:

Development of continuous flow synthesis methods: Designing and optimizing flow reactor setups for the continuous production of this compound and its derivatives. uva.nl

Automated library synthesis: Combining flow chemistry with robotic systems to enable the automated synthesis of large libraries of compounds for drug discovery and materials science research. youtube.com

Real-time reaction monitoring and optimization: Integrating in-line analytical techniques, such as NMR and IR spectroscopy, to monitor reaction progress in real-time and enable automated optimization of reaction conditions. youtube.com

Telescoped synthesis: Developing multi-step syntheses in continuous flow without the need for intermediate purification, leading to more efficient and sustainable processes.

The modular nature of flow chemistry systems makes them well-suited for the synthesis and derivatization of compounds like this compound. flowchemistrysociety.com This technology has the potential to significantly shorten hit-to-lead times in drug discovery and enable the rapid production of novel materials. youtube.com

Potential for Advanced Functional Material Design and Polymer Architectures

The unique properties of the 2,6-dimethylbenzenesulfonyl group, such as its high stability and defined geometry, make it an attractive building block for the design of advanced functional materials and novel polymer architectures. wiley.com Future research will explore the incorporation of this compound into a variety of materials to impart specific properties.

Potential applications include:

High-performance polymers: Synthesizing polymers containing the 2,6-dimethylbenzenesulfonyl moiety to enhance thermal stability, chemical resistance, and mechanical properties.

Organic electronics: Designing and synthesizing organic semiconductors and dielectrics that incorporate the 2,6-dimethylbenzenesulfonyl group to tune their electronic properties.

Functional surfaces: Modifying surfaces with this compound to create materials with specific wetting, adhesive, or biocompatible properties.

Self-assembling materials: Developing molecules containing the 2,6-dimethylbenzenesulfonyl group that can self-assemble into well-defined nanostructures with potential applications in nanotechnology and materials science.

The ability to precisely control the chemical and physical properties of materials at the molecular level is a key driver of innovation in materials science. researchgate.net The incorporation of this compound into novel materials and polymers offers a promising avenue for the development of next-generation technologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dimethylbenzene-1-sulfonyl fluoride to improve yield and purity?

  • Methodology : Begin with sulfonation of 2,6-dimethylbenzene using chlorosulfonic acid, followed by fluorination with potassium fluoride. Key parameters include temperature control (0–5°C during sulfonation to minimize side reactions) and stoichiometric excess of fluorinating agents (1.2–1.5 equivalents). Purification via recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity. Monitor intermediates by TLC (silica gel, hexane/ethyl acetate 4:1) to isolate the sulfonyl chloride intermediate before fluorination .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) for methyl group protons (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹⁹F NMR (δ 55–60 ppm) confirms sulfonyl fluoride functionality.
  • FT-IR : Peaks at 1370–1390 cm⁻¹ (S=O asymmetric stretch) and 830–850 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 217. Cross-validate with NIST spectral libraries for sulfonyl halides .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct kinetic stability studies in buffered solutions (pH 2–10) at 25°C. Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Stability decreases above pH 7 due to hydrolysis of the sulfonyl fluoride group to sulfonic acid. For long-term storage, maintain pH ≤ 5.0 with citrate buffers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Perform kinetic isotope effect (KIE) studies using deuterated substrates to probe transition states. Computational modeling (DFT at B3LYP/6-31G* level) reveals steric hindrance from methyl groups slows SN2 pathways, favoring associative mechanisms. Compare with 2,6-dichloro analogs (lower steric bulk, faster kinetics) to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

  • Methodology :

  • Reproducibility Checks : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst loading).
  • Impurity Analysis : Use GC-MS to identify trace byproducts (e.g., sulfonic acids) that may inhibit or enhance catalysis.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 2,6-dichlorobenzenesulfonyl fluoride) to isolate substituent effects. Apply qualitative contradiction frameworks from social science research (e.g., triangulation of methods) .

Q. What computational approaches best predict the thermodynamic stability and reactivity of this compound?

  • Methodology :

  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of hydrolysis using Gaussian09 at MP2/cc-pVTZ level. Compare with experimental ΔG values from calorimetry.
  • Reactivity : Molecular dynamics simulations (AMBER force field) model interactions with nucleophiles (e.g., water, amines). Validate predictions via kinetic studies under inert atmospheres .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers at 4°C under nitrogen to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate slurry and dispose via hazardous waste protocols. Reference SDS guidelines for sulfonyl fluorides (e.g., Bestmann-Ohira reagent protocols) .

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